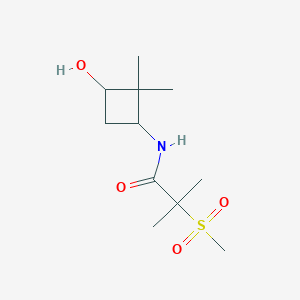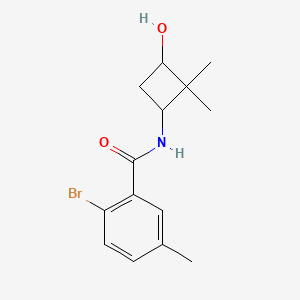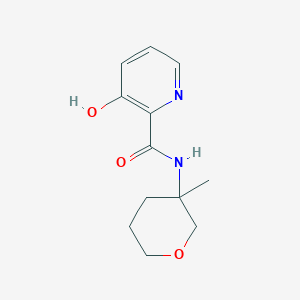![molecular formula C11H20N4O2S B6644605 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide, also known as DPI, is a potent and selective inhibitor of protein kinase C (PKC) and has been widely used as a research tool to investigate the role of PKC in various cellular processes.
Wirkmechanismus
The mechanism of action of 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide involves the inhibition of PKC activity by binding to the ATP-binding site of the kinase domain. PKC is a family of serine/threonine kinases that play a crucial role in signal transduction pathways by phosphorylating target proteins. The inhibition of PKC activity by this compound leads to the disruption of downstream signaling pathways and the modulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the specific PKC isoform involved. Some of the reported effects of this compound include inhibition of cell proliferation, induction of apoptosis, modulation of ion channel activity, and inhibition of cytokine production. This compound has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide as a research tool is its high selectivity and potency towards PKC inhibition. This allows for the investigation of specific PKC isoforms and downstream signaling pathways without affecting other cellular processes. However, this compound also has some limitations, such as its potential off-target effects and the possibility of inducing cellular stress responses at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide in research. One possible direction is the investigation of the role of PKC in cancer progression and the development of PKC-targeted therapies for cancer treatment. Another direction is the study of the neuroprotective effects of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel PKC inhibitors based on the structure of this compound could lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of PKC that has been widely used as a research tool to investigate the role of PKC in various cellular processes. Its mechanism of action involves the inhibition of PKC activity by binding to the ATP-binding site of the kinase domain. This compound has a wide range of biochemical and physiological effects, and its use as a research tool has several advantages and limitations. There are several future directions for the use of this compound in research, including the investigation of its role in cancer progression and the development of novel PKC inhibitors.
Synthesemethoden
The synthesis of 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide involves a multi-step reaction starting from 2,4-dimethylimidazole. The detailed procedure has been described in several literature sources, including the original synthesis paper by Tamaoki et al. (1986). Briefly, 2,4-dimethylimidazole is reacted with ethyl 2-bromoacetate to form the corresponding ester, which is then hydrolyzed to give the acid. The acid is then converted to the corresponding sulfonyl chloride, which is reacted with (R)-2-amino-1-pyrrolidineethanol to form this compound.
Wissenschaftliche Forschungsanwendungen
1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide has been extensively used as a research tool to investigate the role of PKC in various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. It has been shown to inhibit the activity of all PKC isoforms, with the exception of PKCη and PKCθ, in a dose-dependent manner. This compound has also been used to study the downstream signaling pathways of PKC, such as the mitogen-activated protein kinase (MAPK) pathway, and to investigate the crosstalk between PKC and other signaling pathways.
Eigenschaften
IUPAC Name |
1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-9-14-11(8-15(9)2)18(16,17)13-7-5-10-4-3-6-12-10/h8,10,12-13H,3-7H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRUZMQKRYUYQR-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC[C@H]2CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)



![2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)


![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)

![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)

